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Compound of Interest

Compound Name: Pentachloroethane

Cat. No.: B166500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

pentachloroethane (C₂HCl₅), a compound of interest in various chemical and pharmaceutical

research contexts. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of

comparison and analysis. Detailed experimental protocols are also provided to ensure

reproducibility and methodological understanding.

Spectroscopic Data Summary
The empirical formula for pentachloroethane is C₂HCl₅, with a molecular weight of

approximately 202.3 g/mol . Its structure consists of a two-carbon ethane backbone with five

chlorine substituents and one hydrogen atom. This structure gives rise to characteristic

spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

probing the magnetic properties of atomic nuclei.

¹H NMR Data

The proton NMR spectrum of pentachloroethane is characterized by a single signal, as there

is only one proton in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b166500?utm_src=pdf-interest
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Multiplicity

~6.09 Singlet

Table 1: ¹H NMR Spectroscopic Data for Pentachloroethane. The chemical shift is referenced

to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Data

The carbon-13 NMR spectrum of pentachloroethane displays two distinct signals,

corresponding to the two non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppm Carbon Assignment

~75 CHCl₂

~103 CCl₃

Table 2: ¹³C NMR Spectroscopic Data for Pentachloroethane. The chemical shifts are

referenced to tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. The IR spectrum of pentachloroethane exhibits

characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibration Type Intensity

~3000 C-H stretch Weak

~1250 C-H bend Medium

~800-600 C-Cl stretch Strong

Table 3: Key IR Absorption Bands for Pentachloroethane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The mass spectrum of pentachloroethane shows a

characteristic fragmentation pattern.

Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment Ion

202 Low [C₂HCl₅]⁺ (Molecular Ion)

167 High [C₂Cl₅]⁺

131 Medium [C₂Cl₄]⁺

117 High [CCl₃]⁺

82 Medium [CHCl₂]⁺

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of Pentachloroethane.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid pentachloroethane.

Materials:

High-field NMR spectrometer (e.g., 300 MHz or higher)

5 mm NMR tubes

Deuterated chloroform (CDCl₃)

Pentachloroethane sample

Pipettes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of pentachloroethane for ¹H NMR or 50-100

mg for ¹³C NMR into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently vortex the mixture until the sample is fully dissolved.

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Data Acquisition:

For ¹H NMR:

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

Use a standard single-pulse experiment.

Set the number of scans (typically 8 to 16 for a concentrated sample).

Set the relaxation delay (e.g., 1-2 seconds).

Acquire the Free Induction Decay (FID).

For ¹³C NMR:
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Set the spectral width to an appropriate range (e.g., 0 to 220 ppm).

Use a proton-decoupled pulse sequence.

Set a larger number of scans (typically 128 or more) due to the low natural abundance

of ¹³C.

Set an appropriate relaxation delay (e.g., 2-5 seconds).

Acquire the FID.

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for

¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat pentachloroethane.

Materials:

FTIR spectrometer

Salt plates (e.g., NaCl or KBr)

Pipette

Acetone or other suitable solvent for cleaning

Procedure:

Background Spectrum:
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Ensure the sample compartment of the FTIR spectrometer is empty.

Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

Sample Preparation (Neat Liquid):

Place one clean, dry salt plate on a clean surface.

Using a pipette, place a single drop of pentachloroethane onto the center of the salt

plate.

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a

thin film between the plates.

Data Acquisition:

Place the salt plate assembly into the sample holder in the spectrometer.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing and Cleaning:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

After analysis, carefully separate the salt plates and clean them thoroughly with a suitable

solvent (e.g., acetone) and a soft lens tissue. Store the plates in a desiccator.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of pentachloroethane using electron ionization.

Materials:

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass

spectrometer.
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Pentachloroethane sample

Microsyringe (for GC injection) or capillary tube (for direct insertion)

Volatile solvent (e.g., dichloromethane or methanol) for dilution if using GC-MS.

Procedure:

Sample Introduction:

Via GC: Prepare a dilute solution of pentachloroethane in a volatile solvent. Inject a small

volume (e.g., 1 µL) into the GC. The compound will be separated from the solvent and

elute into the mass spectrometer's ion source at a specific retention time.

Via Direct Insertion Probe: Place a small amount of the neat liquid sample into a capillary

tube and insert it into the probe. The probe is then inserted into the ion source, and the

sample is vaporized by heating.

Ionization:

In the ion source, the vaporized pentachloroethane molecules are bombarded with a

beam of high-energy electrons (typically 70 eV).

This causes the molecules to ionize, forming a molecular ion (M⁺·), and to fragment into

smaller, positively charged ions.

Mass Analysis:

The positively charged ions are accelerated out of the ion source and into the mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Spectrum Generation:

The separated ions are detected, and the signal is amplified.
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The instrument's software plots the relative abundance of each ion as a function of its m/z

value to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like pentachloroethane.
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General Workflow for Spectroscopic Analysis of Pentachloroethane

Sample Preparation
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Structural Elucidation
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Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of

pentachloroethane.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
of Pentachloroethane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166500#spectroscopic-data-for-pentachloroethane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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